5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H13NO4S2 |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
5-(butylsulfamoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO4S2/c1-2-3-4-10-16(13,14)8-5-7(6-15-8)9(11)12/h5-6,10H,2-4H2,1H3,(H,11,12) |
InChI Key |
GEHJTTNMPUNCMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives may utilize metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and organoboron reagents . These methods are favored for their efficiency and functional group tolerance .
Chemical Reactions Analysis
Amidation of the Carboxylic Acid Group
The carboxylic acid moiety undergoes amidation with primary or secondary amines under boron-based catalysis. Tris-(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] efficiently activates the acid for coupling with amines, producing amides in moderate to high yields .
Example Reaction:
Key Conditions:
-
Solvent: Methanol or ethanol
-
Temperature: 80–100°C
-
Yield: 48–77% (depending on steric hindrance of the amine) .
Esterification Reactions
The carboxylic acid can be converted to esters via palladium-catalyzed carbonylation. This method avoids harsh acidic conditions and enables ester formation with alcohols .
Example Reaction:
Optimized Parameters:
-
Catalyst: PdI₂ (5 mol%)
-
Additive: KI (5 equiv)
-
Pressure: 40 atm CO/air (4:1)
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene ring undergoes halogenation at the 4-position under mild conditions. Bromination using N-bromosuccinimide (NBS) selectively yields 4-bromo derivatives .
Example Reaction:
Key Data:
Sulfonamide Group Reactivity
The n-butylsulfamoyl group participates in reduction and oxidation reactions:
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a sulfonamidine:
Oxidation
Hydrogen peroxide (H₂O₂) oxidizes the sulfonamide to a sulfone:
Decarboxylation
Thermal decarboxylation under acidic conditions removes the carboxylic acid group, yielding 5-(n-butylsulfamoyl)thiophene :
Mechanistic Insights
-
Amidation : B(OCH₂CF₃)₃ activates the carboxylic acid by forming a mixed anhydride intermediate, facilitating nucleophilic attack by the amine .
-
Palladium-Catalyzed Esterification : CO insertion into a palladium-thiophene intermediate generates an acylpalladium species, which reacts with alcohols to form esters .
This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, particularly in medicinal chemistry for dopamine receptor modulation and antimicrobial agents .
Scientific Research Applications
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Variations
The key structural distinction of 5-(n-butylsulfamoyl)thiophene-3-carboxylic acid is the n-butylsulfamoyl substituent. Below is a comparison with analogous thiophene derivatives:
Physicochemical Properties
- 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid: Reported purity of 98% .
- Compound 10 : IR (KBr) peaks at 3446 cm⁻¹ (O-H stretch), 1713 cm⁻¹ (C=O), and 1395 cm⁻¹ (S=O). EI-MS m/z: 236 (M⁺). Elemental analysis aligns with C₁₂H₁₂O₃S (C: 61.00%; H: 5.12%; S: 13.57%) .
- 5-Bromothiophene-3-carboxylic acid : Bromine’s high atomic mass increases density, while the carboxylic acid ensures solubility in polar solvents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling thiophene-3-carboxylic acid derivatives with sulfamoyl groups. For example, ester intermediates (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) can undergo nucleophilic substitution with n-butylsulfamoyl chloride. Reaction optimization includes controlling temperature (e.g., 0–5°C for sulfonylation) and using catalysts like DMAP to enhance yield . Purity can be improved via recrystallization in ethanol/water mixtures.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify thiophene ring protons (δ 6.8–7.5 ppm) and sulfonamide protons (δ 1.0–1.5 ppm for n-butyl chain). Carbonyl signals (δ ~165–170 ppm) confirm the carboxylic acid .
- X-ray Crystallography : Resolve crystal structures to confirm substituent positions, especially sulfamoyl orientation relative to the thiophene ring .
Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for experimental design?
- Methodological Answer :
- Solubility : Poor aqueous solubility (common for thiophene carboxylic acids) necessitates DMSO or THF as solvents for biological assays. Adjust pH >5.0 to deprotonate the carboxylic acid for improved solubility .
- pKa : Thiophene-3-carboxylic acid derivatives have pKa ~4.1 (carboxylic acid) and ~9.5 (sulfonamide), determined via potentiometric titration. Buffer selection (e.g., phosphate buffer pH 7.4) must account for ionization states .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?
- Methodological Answer :
- Analog Synthesis : Modify the n-butyl chain (e.g., branching, halogenation) or replace the sulfamoyl group with ureido/thioureido moieties to assess impact on bacterial RNA polymerase inhibition .
- Biological Assays : Compare IC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes .
Q. What computational strategies are effective in predicting binding modes with dual targets (e.g., bacterial RNA polymerase and viral reverse transcriptase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of E. coli RNA polymerase (PDB: 6ALF) and HIV-1 reverse transcriptase (PDB: 3KLF). Focus on interactions between the sulfamoyl group and conserved residues (e.g., Lys394 in RNA polymerase) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze hydrogen bond occupancy and binding free energy with MM-PBSA .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent protocols (e.g., ATP-based viability assays vs. CFU counting). Test compounds alongside positive controls (e.g., rifampicin for RNA polymerase inhibition) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfamoyl group) that may alter activity .
Q. What analytical methods are recommended for identifying and quantifying synthetic impurities?
- Methodological Answer :
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities like unreacted thiophene-3-carboxylic acid (retention time ~8.2 min) or sulfonamide byproducts .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., 5-bromothiophene-3-carboxamide) to reaction mixtures to confirm identity via peak overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
